molecular formula C22H22FN3O3 B11051052 1-(4-Fluorophenyl)-3-[4-(phenylacetyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(4-Fluorophenyl)-3-[4-(phenylacetyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B11051052
M. Wt: 395.4 g/mol
InChI Key: MLCCHQXMOISTEJ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[4-(phenylacetyl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine-2,5-dione core, substituted with a 4-fluorophenyl group and a phenylacetyl piperazine moiety, which contribute to its distinctive properties.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-[4-(phenylacetyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Phenylacetyl Piperazine Moiety: This is typically done through nucleophilic substitution reactions, where the piperazine ring is functionalized with a phenylacetyl group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-[4-(phenylacetyl)piperazin-1-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

1-(4-Fluorophenyl)-3-[4-(phenylacetyl)piperazin-1-yl]pyrrolidine-2,5-dione has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[4-(phenylacetyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-[4-(phenylacetyl)piperazin-1-yl]pyrrolidine-2,5-dione can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H22FN3O3

Molecular Weight

395.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-[4-(2-phenylacetyl)piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C22H22FN3O3/c23-17-6-8-18(9-7-17)26-21(28)15-19(22(26)29)24-10-12-25(13-11-24)20(27)14-16-4-2-1-3-5-16/h1-9,19H,10-15H2

InChI Key

MLCCHQXMOISTEJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C(=O)CC4=CC=CC=C4

Origin of Product

United States

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